![molecular formula C13H18ClN B13204667 1-[4-(Chloromethyl)-2-methylphenyl]piperidine](/img/structure/B13204667.png)
1-[4-(Chloromethyl)-2-methylphenyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Chloromethyl)-2-methylphenyl]piperidine is a chemical compound with the molecular formula C13H18ClN. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a piperidine ring attached to a chloromethyl-substituted methylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Chloromethyl)-2-methylphenyl]piperidine typically involves the reaction of 4-(Chloromethyl)-2-methylbenzyl chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Chloromethyl)-2-methylphenyl]piperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols, to form new derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents, such as ethanol or methanol, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions. These reactions are usually conducted in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions, often in anhydrous solvents.
Major Products Formed
Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.
Oxidation Reactions: Carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Amines or alcohols.
Aplicaciones Científicas De Investigación
1-[4-(Chloromethyl)-2-methylphenyl]piperidine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-[4-(Chloromethyl)-2-methylphenyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(Chloromethyl)phenyl]piperidine: Similar structure but lacks the methyl group on the phenyl ring.
1-[4-(Bromomethyl)-2-methylphenyl]piperidine: Similar structure but with a bromine atom instead of chlorine.
1-[4-(Methoxymethyl)-2-methylphenyl]piperidine: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
1-[4-(Chloromethyl)-2-methylphenyl]piperidine is unique due to the presence of both the chloromethyl and methyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique structure allows for specific applications and modifications that may not be possible with other similar compounds.
Propiedades
Fórmula molecular |
C13H18ClN |
|---|---|
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
1-[4-(chloromethyl)-2-methylphenyl]piperidine |
InChI |
InChI=1S/C13H18ClN/c1-11-9-12(10-14)5-6-13(11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 |
Clave InChI |
XDTKSZQTUUESND-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CCl)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


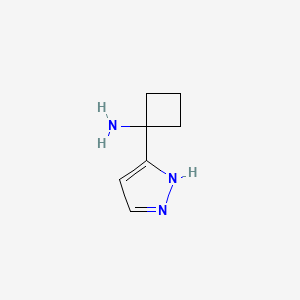
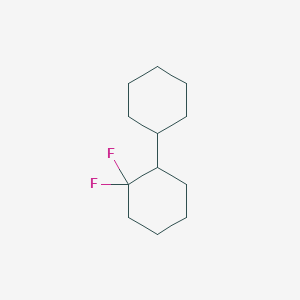
![4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13204599.png)
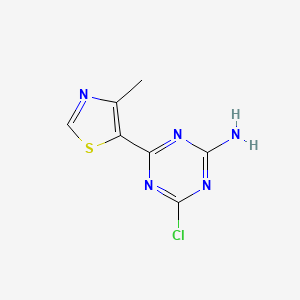
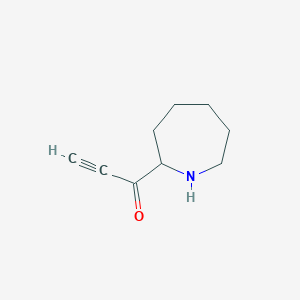
![1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13204622.png)


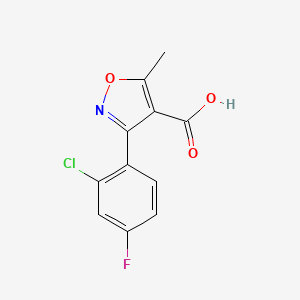

![tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13204637.png)

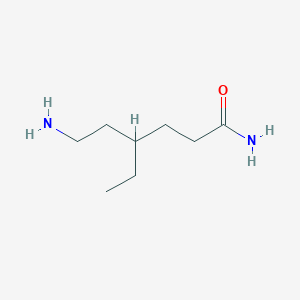
![6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204652.png)
